![molecular formula C20H27N3O5 B570237 (R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate CAS No. 207349-42-6](/img/structure/B570237.png)
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester is an intermediate in the synthesis of Jasplakinolide, an potent inhibitor of prostrate and breast carcinoma cell proliferation.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Enantioselective Synthesis : This compound is involved in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) analogues. High enantiomeric excesses are achieved in these syntheses, which is crucial for pharmaceutical applications (Pajouhesh et al., 2000).
Intermediate in Biotin Synthesis : It serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Biotin plays an essential role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
In Organometallic Chemistry : The compound is also used in organometallic chemistry for the synthesis of complex structures that may find applications as isosteric substitutes for organic drug candidates. This is part of ongoing research to find new compounds for medicinal applications (Patra et al., 2012).
Chemical and Physical Properties Studies
Structural Analysis : Detailed studies on the molecular and crystal structure of derivatives of this compound have been conducted. These studies provide insights into the conformation-stabilizing function of weak intermolecular bonding, which is vital for understanding the compound's behavior in different environments (Kozioł et al., 2001).
Computational Peptidology : Research using conceptual density functional theory for studying new antifungal tripeptides, including derivatives of this compound, has been conducted. These studies are crucial for drug design and understanding the chemical reactivity of peptides (Flores-Holguín et al., 2019).
Synthesis of Analogues for Medical Research : The compound is used in synthesizing analogues of neuroexcitant glutamic acid and other medically relevant compounds. Such syntheses play a crucial role in developing new treatments and understanding biological processes (Pajouhesh & Curry, 1998).
properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZXUCZUDSJGC-BLLLJJGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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